7-Bromo-2,4-dichloroquinoline-3-carbonitrile
CAS No.:
Cat. No.: VC16565533
Molecular Formula: C10H3BrCl2N2
Molecular Weight: 301.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H3BrCl2N2 |
|---|---|
| Molecular Weight | 301.95 g/mol |
| IUPAC Name | 7-bromo-2,4-dichloroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C10H3BrCl2N2/c11-5-1-2-6-8(3-5)15-10(13)7(4-14)9(6)12/h1-3H |
| Standard InChI Key | KRWIKFKWCGADQX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(C(=C2Cl)C#N)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The molecular structure of 7-bromo-2,4-dichloroquinoline-3-carbonitrile is defined by its quinoline backbone, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. Halogen substituents at positions 2, 4, and 7 introduce steric and electronic effects that influence reactivity, while the electron-withdrawing carbonitrile group at position 3 enhances electrophilic substitution potential.
Table 1: Molecular identity of 7-bromo-2,4-dichloroquinoline-3-carbonitrile
| Property | Value |
|---|---|
| CAS Registry Number | 2059954-98-0 |
| Molecular Formula | |
| Molecular Weight | 301.95 g/mol |
| IUPAC Name | 7-Bromo-2,4-dichloroquinoline-3-carbonitrile |
The compound’s structural uniqueness arises from its substitution pattern, which has been characterized via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). However, detailed spectral data (e.g., -NMR chemical shifts) are not publicly available in the cited sources.
Crystallographic and Spectral Data
While crystallographic data (e.g., X-ray diffraction parameters) remain unreported, the planar quinoline system suggests a rigid aromatic framework. Theoretical computational models predict bond lengths and angles consistent with analogous halogenated quinolines, though experimental validation is pending.
Synthesis and Manufacturing Processes
Synthetic Routes
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | , , 80°C | 65–70% |
| 2 | Cyanation | , DMF, 120°C | 50–55% |
Industrial-scale production may employ continuous flow reactors to optimize temperature control and reduce side reactions.
Purification and Quality Control
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields a final purity of ≥95%, as verified by high-performance liquid chromatography (HPLC) . AstaTech Inc. specifies storage at 2–8°C to prevent decomposition .
Physicochemical Properties
Physical Properties
Reported data on melting point, boiling point, and density are unavailable in the reviewed literature . The compound is described as a solid at room temperature, with solubility parameters suggesting limited solubility in polar solvents like water but moderate solubility in dimethylformamide (DMF) and dichloromethane.
Chemical Stability
The carbonitrile group confers susceptibility to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid or amide derivatives. Halogen substituents enhance stability against oxidative degradation, making the compound suitable for long-term storage when protected from moisture .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The chlorine atoms at positions 2 and 4 undergo nucleophilic aromatic substitution (NAS) with amines or alkoxides, enabling diversification into pharmacologically active analogs. For example, reaction with piperazine yields derivatives with enhanced bioavailability.
Metal-Catalyzed Cross-Coupling
The bromine atom at position 7 participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, facilitated by palladium catalysts (e.g., ). This reactivity is exploited in the synthesis of biaryl compounds for materials science applications.
| Supplier | Purity | Price ($/g) | Storage Conditions |
|---|---|---|---|
| AstaTech Inc. | 95% | 801–1600 | 2–8°C |
| Nanjing Shizhou Biology Tech | 95% | Not listed | Not specified |
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